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molecular formula C9H9ClO3S B8625810 1-(5-Chloro-2-hydroxyphenyl)-2-(methanesulfinyl)ethan-1-one CAS No. 51175-58-7

1-(5-Chloro-2-hydroxyphenyl)-2-(methanesulfinyl)ethan-1-one

Cat. No. B8625810
M. Wt: 232.68 g/mol
InChI Key: QLTQJFDUYZYBCS-UHFFFAOYSA-N
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Patent
US04045451

Procedure details

5-Chloro-2-hydroxy-1-[(methylsulfinyl)acetyl]benzene (6.0 g) and trifluoroacetic acid (6 g) are refluxed in benzene (50 ml) for one hour under nitrogen. The solvent is removed under reduced pressure to give a yellow oil, which crystallizes on standing. Recrystallization from ethanol gives white crystals. (3.0 g 54%) m.p. 76°-78° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:14])=[C:6]([C:8](=[O:13])[CH2:9][S:10]([CH3:12])=O)[CH:7]=1.FC(F)(F)C(O)=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH:9]([S:10][CH3:12])[C:8](=[O:13])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(CS(=O)C)=O)O
Name
Quantity
6 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives white crystals

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(C(C(O2)SC)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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